molecular formula C14H17IN2O2 B7988277 (S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate

(S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate

Cat. No.: B7988277
M. Wt: 372.20 g/mol
InChI Key: SMZBMXSHKLQVQW-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate (CAS: 1159489-37-8) is a chiral small molecule characterized by its stereospecific tert-butyl carbamate group, cyano functionality, and 4-iodophenyl substituent. The compound’s molecular formula is C₁₄H₁₇IN₂O₂, with a molecular weight of 372.21 g/mol . Its structural features include:

  • Stereochemistry: The (S)-configuration at the chiral center ensures enantioselective interactions in biological systems.
  • Functional Groups: The tert-butyl carbamate acts as a protecting group for amines, while the cyano group enhances metabolic stability. The 4-iodophenyl moiety contributes to steric bulk and electronic effects, influencing solubility and target binding .

Properties

IUPAC Name

tert-butyl N-[(1S)-1-cyano-2-(4-iodophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IN2O2/c1-14(2,3)19-13(18)17-12(9-16)8-10-4-6-11(15)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZBMXSHKLQVQW-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale batch or continuous processes. These methods emphasize high yields, purity, and cost-effectiveness. The use of automated reactors and stringent quality control measures ensures the consistent production of this compound .

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The iodophenyl group can facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Carbamate Derivatives

Compound Name Substituent/R-Group Molecular Weight (g/mol) Key Functional Differences
(S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate 4-Iodophenyl 372.21 High polarizability due to iodine
Benzyl (S)-(1-cyano-2-(4-hydroxyphenyl)ethyl)carbamate 4-Hydroxyphenyl 297.1 Increased polarity (OH group)
Tert-butyl (4-chlorophenethyl)carbamate 4-Chlorophenyl 255.74 Smaller halogen, lower steric hindrance
Tert-butyl ((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)carbamate 2-Oxopyrrolidin-3-yl Not reported Cyclic amide for hydrogen bonding
Tert-butyl (1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate 4-Phenylimidazol-2-yl Not reported Aromatic heterocycle for π-π stacking

Physicochemical Properties

  • Solubility : The iodophenyl group in the target compound reduces aqueous solubility compared to the hydroxyphenyl analog , but enhances lipophilicity (LogP ~4.17 inferred from similar compounds ).
  • Stability : The tert-butyl carbamate is acid-labile, while the 4-iodophenyl group may pose photodegradation risks, unlike chlorophenyl derivatives .

Biological Activity

(S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H17_{17}IN2_2O, with a molecular weight of 300.20 g/mol. The compound features a tert-butyl group, a cyano group, and an iodophenyl moiety, which contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Imine Intermediate : A chiral amine reacts with 4-iodobenzaldehyde.
  • Cyano Group Introduction : The imine is treated with a cyanide source.
  • Carbamate Formation : The product is reacted with tert-butyl chloroformate to yield the final compound.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The cyano group can engage in hydrogen bonding, while the iodophenyl group enhances binding affinity and specificity. The tert-butyl carbamate moiety contributes to the compound's stability and modulates solubility.

Pharmacological Studies

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Initial investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially by inducing apoptosis or inhibiting cell proliferation.
  • Anti-inflammatory Effects : Similar compounds have demonstrated significant anti-inflammatory properties. For instance, derivatives with analogous structures have shown inhibition of pro-inflammatory cytokines, suggesting that this compound may also possess this activity.

Comparative Studies

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Biological Activity
(S)-Tert-butyl (1-cyano-2-(4-bromophenyl)ethyl)carbamateBromine instead of iodineModerate anticancer activity
(S)-Tert-butyl (1-cyano-2-(4-chlorophenyl)ethyl)carbamateChlorine instead of iodineLower anti-inflammatory effects
(S)-Tert-butyl (1-cyano-2-(4-fluorophenyl)ethyl)carbamateFluorine instead of iodineMinimal cytotoxicity

These comparisons indicate that the presence of iodine significantly influences the compound's reactivity and interaction profile, potentially enhancing its therapeutic potential.

Case Studies

A recent study explored the effects of various derivatives on cancer cell lines. The results indicated that compounds featuring the iodophenyl group exhibited enhanced cytotoxicity compared to their bromine and chlorine counterparts. Specifically, at concentrations as low as 50 µM, significant reductions in cell viability were observed in breast cancer cell lines treated with this compound.

Q & A

Q. What are the common synthetic routes for (S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate, and how is stereochemistry controlled during synthesis?

The synthesis typically involves a multi-step process:

  • Carbamate Protection : Reacting an amine precursor with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃) to introduce the tert-butyl carbamate group .
  • Cyano Group Introduction : Using reagents like cyanogen bromide (BrCN) or dehydration of an amide intermediate (e.g., via POCl₃) to install the nitrile moiety .
  • Stereochemical Control : Chiral resolution via enantioselective catalysis (e.g., asymmetric hydrogenation) or using chiral auxiliaries to ensure the (S)-configuration .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the carbamate backbone, cyano group, and iodophenyl substitution (e.g., δ ~155 ppm for carbamate carbonyl, δ ~120 ppm for C≡N) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and isotopic patterns (e.g., characteristic 127^{127}I isotope peak) .
  • IR Spectroscopy : Peaks at ~2250 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (carbamate C=O) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the carbamate group .
  • Handling : Use gloveboxes or fume hoods to avoid moisture and light exposure, which may degrade the iodophenyl moiety .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s halogen bonding and binding affinity in enzyme inhibition studies?

  • Halogen Bonding : The iodine atom acts as a σ-hole donor, forming strong interactions with electron-rich regions (e.g., carbonyl oxygens in enzymes). This enhances binding affinity compared to chloro or bromo analogs .
  • Methodology : Compare inhibition constants (KiK_i) of iodine-substituted vs. other halogen analogs using enzyme kinetics (e.g., fluorescence quenching assays) .

Q. What challenges arise when resolving the crystal structure of this compound using X-ray crystallography, and how can SHELX software address them?

  • Challenges : Heavy iodine atoms cause strong absorption and radiation damage, complicating data collection .
  • SHELX Solutions : Use SHELXL for refinement with anisotropic displacement parameters and TWIN/BASF commands to model twinning or disorder. SHELXD aids in phasing via iodine’s anomalous scattering .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

  • Approach : Synthesize analogs with varying halogens (Br, Cl) or substituents (e.g., methyl, methoxy) on the phenyl ring.
  • Testing : Screen against kinase panels (e.g., KinomeScan) and analyze selectivity using computational tools (e.g., molecular docking with AutoDock Vina) .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • ADME Prediction : Tools like SwissADME estimate LogP (~2.5) and bioavailability (Lipinski’s rule compliance).
  • Metabolic Stability : CYP450 interaction assays (e.g., human liver microsomes) paired with molecular dynamics simulations .

Q. How do solvent and reaction conditions affect the compound’s stability during catalytic coupling reactions?

  • Optimization : Use polar aprotic solvents (e.g., DMF) with Pd(PPh₃)₄ catalyst to minimize carbamate cleavage. Monitor reaction progress via TLC or HPLC .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported biological activity data for halogenated carbamate analogs?

  • Validation Steps :

Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays).

Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .

Q. Why do some studies report conflicting solubility profiles for this compound?

  • Resolution : Solubility varies with pH (e.g., carbamate hydrolysis in acidic conditions) and solvent purity. Use nephelometry or UV-vis spectroscopy for precise measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.